

# Comparative Analysis: A Novel KRAS G12C Inhibitor vs. Adagrasib (MRTX849)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IT-143B   |           |
| Cat. No.:            | B15564318 | Get Quote |

A Note on the Investigational Compound: Initial searches for "IT-143B" did not yield information on a relevant oncology compound. However, literature describing a novel, potent, and selective KRAS G12C inhibitor designated as "143D" has been identified, which includes direct preclinical comparisons to Adagrasib (MRTX849). This guide will therefore provide a comparative analysis of 143D and Adagrasib, assuming "143D" is the intended compound of interest for this comparison.

This guide offers an objective comparison of the preclinical and clinical performance of the novel KRAS G12C inhibitor 143D against the FDA-approved drug Adagrasib (MRTX849). The information is intended for researchers, scientists, and drug development professionals, providing supporting experimental data and methodologies.

### **Mechanism of Action**

Both 143D and Adagrasib are covalent inhibitors that specifically target the KRAS G12C mutant protein.[1][2] The KRAS protein acts as a molecular switch in cell signaling, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate pathways involved in cell proliferation and survival, such as the MAPK pathway.[2][3] The G12C mutation, which substitutes glycine with cysteine at codon 12, impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active state and driving uncontrolled cell growth.[3][4]

Both inhibitors capitalize on the unique cysteine residue present in the mutant protein. They irreversibly bind to this cysteine when KRAS G12C is in its inactive, GDP-bound state.[4][5]







This covalent bond traps the protein in its "off" state, effectively blocking downstream oncogenic signaling.[4][5]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]



- 3. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 4. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Comparative Analysis: A Novel KRAS G12C Inhibitor vs. Adagrasib (MRTX849)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564318#comparative-analysis-of-it-143b-and-adagrasib-mrtx849]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com